N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O/c14-13(15,16)11-3-1-2-10(8-11)9-12(21)17-6-7-20-18-4-5-19-20/h1-5,8H,6-7,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRVALLIGWHBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction pathways but optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the acetamide group or the triazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced acetamide derivatives.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticonvulsant Activity
Research has indicated that compounds structurally related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide exhibit significant anticonvulsant properties. A study synthesized various derivatives of N-phenylacetamide and evaluated them for their efficacy against seizures in animal models. The results showed that certain derivatives demonstrated protective effects in maximal electroshock (MES) tests, suggesting that modifications to the triazole structure could enhance anticonvulsant activity .
1.2 Antifungal and Antimicrobial Properties
Triazole derivatives are known for their antifungal and antibacterial activities. The compound may be explored for its potential as a novel antifungal agent targeting specific pathways within fungal cells. Research has highlighted the effectiveness of triazoles in inhibiting fungal growth by disrupting cell membrane integrity or interfering with essential metabolic processes .
1.3 Anticancer Potential
The anticancer properties of triazole compounds have been documented extensively. Studies suggest that this compound could serve as a lead compound for developing new anticancer agents due to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Study on Anticonvulsant Activity
In a study investigating the anticonvulsant activity of new N-substituted triazole derivatives, several compounds were synthesized and tested using the MES model. The findings indicated that modifications at the 3-position of the anilide moiety significantly influenced anticonvulsant efficacy, with certain trifluoromethyl-substituted derivatives showing promising results against seizures .
Research on Antifungal Activity
A series of novel triazole derivatives were synthesized and evaluated for their antifungal activity against various fungal strains. The results demonstrated that compounds containing the triazole ring exhibited potent antifungal effects, making them potential candidates for further development as antifungal agents .
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Triazole vs. This substitution may alter solubility and target binding . 1,2,4-Triazole Derivatives: describes N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, where the 1,2,4-triazole isomer and sulfanyl linker modify electronic properties compared to the target compound’s 1,2,3-triazole .
Trifluoromethyl Substitution :
Table 1: Structural Comparison of Selected Analogs
Spectroscopic Characteristics
- IR Spectroscopy: Target Compound: Expected peaks at ~1670 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F), and ~3260 cm⁻¹ (N-H), similar to ’s compound 6b (C=O at 1682 cm⁻¹, NO₂ at 1504 cm⁻¹) . Compound 13: Strong C=O stretch at ~1680 cm⁻¹, with benzothiazole C-N peaks near 1300 cm⁻¹ .
NMR Spectroscopy :
Table 2: Functional Comparison
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic properties. The structural formula can be represented as follows:
Mechanisms of Biological Activity
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. For instance, compounds containing triazole moieties have demonstrated significant activity against various fungal pathogens by inhibiting key enzymes involved in ergosterol biosynthesis, such as 14α-demethylase (CYP51) .
- Anticancer Properties : Research indicates that triazole derivatives can exhibit anticancer activity through multiple mechanisms, including the inhibition of aromatase enzymes and modulation of signaling pathways involved in cell proliferation . The trifluoromethyl group can further enhance these effects by improving binding affinity to target proteins.
- Anti-inflammatory Effects : Some studies suggest that compounds with triazole structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This could make them candidates for treating inflammatory diseases.
Study 1: Antifungal Activity
A study evaluated a series of triazole derivatives similar to this compound against Phytophthora capsici. The results indicated that certain derivatives exhibited EC50 values significantly lower than traditional antifungal agents like mefentrifluconazole, showcasing their potential as effective fungicides .
| Compound | EC50 (µg/mL) | Comparison |
|---|---|---|
| 6h | 13.095 | Better than mefentrifluconazole (39.516 µg/mL) |
| 5j | 17.362 | Superior to mefentrifluconazole |
Study 2: Anticancer Activity
Another research project focused on the anticancer potential of triazole derivatives. Compounds were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications to the triazole structure could enhance cytotoxicity against breast cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7 | 8.6 | MCF-7 |
| 10 | 7.3 | MDA-MB-231 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
